REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].[C:10](=[S:12])=[S:11].[CH2:13](N(CC)CC)C.CCCCCC>C(OCC)C>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:10](=[S:12])[S:11][CH3:13])=[CH:5][CH:4]=1)[CH3:2]
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
The crystals (16 g) were dissolved in methanol (100 ml)
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Type
|
ADDITION
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Details
|
methyl iodide (7.6 g) was added dropwise
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Type
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STIRRING
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Details
|
The mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
triturated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)NC(SC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |